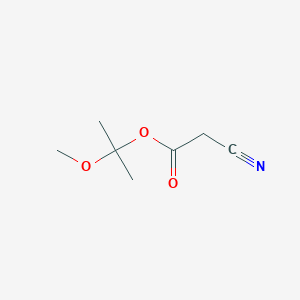![molecular formula C9H16N2O2 B11818200 Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)
Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a chemical compound with the molecular formula C9H18Cl2N2O2 and a molecular weight of 257.157 g/mol . It is a member of the pyrrole family, characterized by its unique bicyclic structure that includes a pyrrole ring fused with a piperidine ring.
Méthodes De Préparation
The synthesis of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of ethyl 2-oxo-4-phenylbutanoate with hydrazine hydrate, followed by cyclization in the presence of a suitable acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Applications De Recherche Scientifique
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mécanisme D'action
The mechanism of action of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential to modulate key biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate can be compared with other similar compounds such as:
Methyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxamide: Similar structure but with an amide group instead of an ester group.
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate dihydrochloride: Similar structure but with additional hydrochloride groups, affecting its solubility and reactivity.
These comparisons highlight the uniqueness of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate in terms of its specific ester group and its resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9/h7,10-11H,2-6H2,1H3 |
Clé InChI |
GBFBZKZBDOMPDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CNCC1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)






![1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)





![3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B11818208.png)
